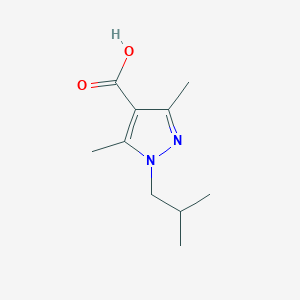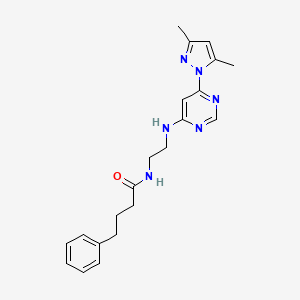![molecular formula C24H28ClN5OS B2909743 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-60-2](/img/new.no-structure.jpg)
4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a piperazine ring, and a thione group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit p21-activated kinase 4 (pak4) . PAK4 is a member of the serine/threonine protein kinases and plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
Similar compounds have shown significant inhibitory activity against pak4 . The inhibition of PAK4 can lead to the suppression of cell growth and the induction of apoptosis .
Biochemical Pathways
Pak4, a potential target of this compound, is a key effector of the rho family gtpases rac and cdc42 . These proteins are involved in various cellular processes, including cell growth, apoptosis, and cytoskeleton regulation .
Result of Action
Similar compounds have displayed potent antiproliferative activity against certain cell lines and inhibited cell cycle distribution, migration, and invasion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-chlorophenylpiperazine can be reacted with a suitable quinazoline derivative under basic conditions.
Attachment of the Thione Group: The thione group is introduced by reacting the intermediate compound with thiourea or similar sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline or piperazine derivatives.
Substitution: Various substituted quinazoline or piperazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a therapeutic agent. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
In medicine, 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is investigated for its potential to treat various diseases, including cancer, due to its ability to interfere with specific cellular pathways.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- 4-({6-[4-(4-bromophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- 4-({6-[4-(4-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
Uniqueness
The uniqueness of 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets, potentially increasing its therapeutic efficacy compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
689266-60-2 |
|---|---|
Molekularformel |
C24H28ClN5OS |
Molekulargewicht |
470.03 |
IUPAC-Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28ClN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
InChI-Schlüssel |
FXZBJRMVDVSDDX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909660.png)
![methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2909661.png)


![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2909664.png)
![7-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B2909665.png)
![6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2909666.png)
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909668.png)

![N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide](/img/structure/B2909670.png)


![N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2909674.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2909676.png)
